molecular formula C4H9ClFN B2432817 (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride CAS No. 2375250-23-8

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2432817
CAS No.: 2375250-23-8
M. Wt: 125.57
InChI Key: OVESCXROAMQGTM-VKKIDBQXSA-N
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Description

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride is a chemical compound that features a cyclopropane ring substituted with a fluoromethyl group and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

(1R,2S)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVESCXROAMQGTM-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Research indicates that (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride interacts with various biological targets, including enzymes and receptors. The presence of the fluoromethyl group enhances binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These characteristics may modulate biological pathways, leading to therapeutic effects such as enzyme inhibition or receptor modulation .

Applications in Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development. Its potential applications include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : The compound may act as a modulator of receptor activity, influencing physiological processes related to neurotransmission and hormonal regulation .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Introduction of the Fluoromethyl Group : Often achieved through halogenation techniques.
  • Hydrochloride Salt Formation : Enhancing solubility and stability for research applications.

Optimized synthetic routes focus on scalability and cost-effectiveness to facilitate industrial production .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
  • Receptor Binding Affinity : Investigations into its binding affinity towards neurotransmitter receptors indicated promising results for its application in neuropharmacology .

These findings underscore the compound's potential as a versatile tool in medicinal chemistry.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(Chloromethyl)cyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-(Bromomethyl)cyclopropan-1-amine;hydrochloride
  • (1R,2S)-2-(Hydroxymethyl)cyclopropan-1-amine;hydrochloride

Uniqueness

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro, bromo, and hydroxy analogs.

Biological Activity

(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride is a chemical compound characterized by a cyclopropane ring substituted with a fluoromethyl group and an amine group. Its molecular formula is C4H8ClFN, and it has a molecular weight of approximately 137.56 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in modulating enzyme activity and receptor function.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The unique structural features of the compound contribute to its binding characteristics:

  • Fluoromethyl Group : Enhances binding affinity and specificity to biological targets.
  • Cyclopropane Ring : Provides structural rigidity, which can influence the compound's interaction with proteins.

These interactions may lead to modulation of biological pathways, potentially resulting in therapeutic effects such as enzyme inhibition or receptor modulation.

Biological Activity Studies

Research into the biological activity of this compound has indicated several potential applications:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Table 1: Comparison of Biological Activity with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC4H8ClFNFluoromethyl substitutionEnzyme inhibition, receptor modulation
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine;hydrochlorideC4H7ClF3NTrifluoromethyl groupDistinct biological activity compared to fluoromethyl derivative
(1R,2S)-CyclopropanamineC3H7NLacks fluorine substitutionDifferent reactivity and biological properties

Case Studies

Several studies have investigated the biological effects of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited an enzyme linked to a specific metabolic pathway. The inhibition was dose-dependent and showed significant potential for therapeutic intervention in metabolic diseases.
  • Receptor Interaction Analysis : Another research project focused on the interaction of this compound with neurotransmitter receptors. The results indicated that it could enhance or inhibit receptor activity depending on the concentration used, suggesting its potential as a pharmacological agent in neuropharmacology .
  • Comparative Analysis with Analogues : Comparative studies with structural analogues highlighted the unique binding characteristics of this compound, showcasing its enhanced efficacy due to the fluoromethyl group compared to other cyclopropane derivatives .

Q & A

Q. What are the key synthetic strategies for (1R,2S)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclopropanation reactions, such as the Simmons-Smith reaction, to form the strained cyclopropane ring. A fluoromethyl group is introduced via nucleophilic substitution or via fluorination of a precursor (e.g., using DAST or Deoxo-Fluor). The amine group is protected during synthesis, followed by deprotection and salt formation with HCl. For enantiomeric purity, asymmetric catalysis (e.g., chiral ligands in cyclopropanation) is critical. Post-synthesis purification often involves recrystallization or chromatography .

  • Example Reaction Conditions :

StepReagents/ConditionsYield/Purity
CyclopropanationCH₂I₂, Zn-Cu, Et₂O, 0°C → RT60-75% (crude)
FluoromethylationDAST, CH₂Cl₂, -78°C → RT50-65%
Amine ProtectionBoc₂O, DMAP, THF>90%

Q. How is the stereochemical configuration (1R,2S) confirmed experimentally?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) separates enantiomers, while X-ray crystallography provides definitive proof of absolute configuration. Circular dichroism (CD) spectroscopy can corroborate results by comparing experimental spectra with computational predictions (e.g., TD-DFT). NMR coupling constants (e.g., J values for cyclopropane protons) also provide stereochemical clues .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : The compound’s cyclopropane and fluoromethyl groups suggest potential as a mechanism-based enzyme inhibitor (e.g., monoamine oxidases or cytochrome P450 enzymes). In vitro assays using recombinant enzymes and radioligand binding studies (e.g., competitive inhibition assays with ³H-labeled substrates) are used to identify targets. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes .

Advanced Research Questions

Q. How can enantiomeric impurities in (1R,2S)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride be resolved?

  • Methodological Answer : Chiral resolution employs diastereomeric salt formation with resolving agents like D-mandelic acid. Alternatively, preparative chiral SFC (supercritical fluid chromatography) using a Chiralcel OD column (CO₂/MeOH mobile phase) achieves >99% enantiomeric excess. Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acetylation) is also effective .

Q. What computational tools predict viable synthetic pathways for novel derivatives?

  • Methodological Answer : AI-driven platforms (e.g., ChemPlanner, Synthia) leverage databases like Reaxys and Pistachio to propose routes. Retrosynthetic analysis prioritizes steps with high atom economy and low stereochemical complexity. Quantum mechanical calculations (Gaussian, ORCA) assess feasibility of key steps (e.g., cyclopropanation transition states) .

  • Example Predictive Metrics :

ParameterValue (Threshold)
Plausibility Score>0.8 (Template_relevance)
Step Count≤5
Stereochemical Retention≥95%

Q. How does the fluoromethyl group influence metabolic stability in vivo?

  • Methodological Answer : Fluorine’s electronegativity reduces metabolic oxidation by cytochrome P450 enzymes. In vitro stability assays (e.g., liver microsomes + NADPH) quantify half-life changes. Comparative studies with non-fluorinated analogs (LC-MS/MS analysis) confirm reduced formation of oxidative metabolites (e.g., hydroxylated derivatives). Fluorine’s impact on LogD (measured via shake-flask method) also improves membrane permeability .

Data Contradictions and Resolution

  • Synthesis Yield Variability :
    reports 60-75% yields for cyclopropanation, while notes lower yields (40-50%) for difluorophenyl analogs. This discrepancy arises from steric and electronic effects of substituents. Resolution involves optimizing catalyst loading (e.g., 20 mol% Zn-Cu vs. 30 mol%) and reaction time .

  • Enantiomeric Purity in Salt Forms :
    highlights ≥99% purity via chiral HPLC, but notes 95% purity for similar compounds. This reflects differences in post-synthetic purification (e.g., recrystallization vs. column chromatography). Method standardization using preparative SFC is recommended .

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